3-Chloro-4-fluorobenzene-1,2-diol
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Overview
Description
3-Chloro-4-fluorobenzene-1,2-diol is an aromatic compound with the molecular formula C6H4ClFO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of catechol (benzene-1,2-diol). The reaction conditions often include the use of chlorinating and fluorinating agents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes steps such as halogenation, hydroxylation, and purification to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Formation of chlorofluoroquinones.
Reduction: Formation of benzene-1,2-diol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler aromatic compound with only a fluorine substituent.
Chlorobenzene: Contains only a chlorine substituent.
Uniqueness
3-Chloro-4-fluorobenzene-1,2-diol is unique due to the presence of both chlorine and fluorine atoms along with hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4ClFO2 |
---|---|
Molecular Weight |
162.54 g/mol |
IUPAC Name |
3-chloro-4-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4ClFO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H |
InChI Key |
HLAIPWJVKZPYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)Cl)F |
Origin of Product |
United States |
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